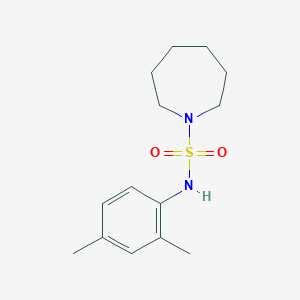

N-(2,4-dimethylphenyl)azepane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)azepane-1-sulfonamide is a chemical compound with the molecular formula C14H22N2O2S . It is a compound that is canonicalized .

Molecular Structure Analysis

The molecular structure of N-(2,4-dimethylphenyl)azepane-1-sulfonamide is characterized by several properties. It has a complexity of 369, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 57.8, and it has a heavy atom count of 19 .Physical And Chemical Properties Analysis

N-(2,4-dimethylphenyl)azepane-1-sulfonamide has an exact mass of 282.14019912 and a monoisotopic mass of 282.14019912 . It also has an XLogP3-AA value of 2.7 .Scientific Research Applications

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Azepane sulfonamides, such as N-(2,4-dimethylphenyl)azepane-1-sulfonamide, have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structure-activity relationship (SAR) studies have led to the discovery of compounds with high inhibitory activity against 11β-HSD1, which is a key enzyme in metabolic disorders (Neelamkavil et al., 2009).

2. Cytotoxic Activity Against Cancer Cell Lines

Chiral sulfonamides based on the 2-azabicycloalkane scaffold, including structures similar to N-(2,4-dimethylphenyl)azepane-1-sulfonamide, have shown notable cytotoxic activity. These compounds have been tested against human hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines. Some of these compounds demonstrated significant reduction in cell viability, indicating potential as antineoplastic agents (Samadaei et al., 2020).

3. Anticancer Activity of Titanium(IV)-Bis-Chelates

Sulfonamide substituted heteroleptic salan titanium(IV)-bis-chelates, which include azepane substituted sulfonamides, have been synthesized and evaluated for their anticancer activity. These complexes displayed significant inhibition of carcinoma cell growth, with some showing more cytotoxicity than cisplatin, a commonly used chemotherapy drug (Zhao et al., 2015).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-12-7-8-14(13(2)11-12)15-19(17,18)16-9-5-3-4-6-10-16/h7-8,11,15H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRLPPKMVVPJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)azepane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)

![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)

![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)